molecular formula C13H10ClFN2O2 B5724835 (3-chloro-4-fluorophenyl)(2-nitrobenzyl)amine

(3-chloro-4-fluorophenyl)(2-nitrobenzyl)amine

Cat. No. B5724835
M. Wt: 280.68 g/mol
InChI Key: VXCKNVBXPCASKQ-UHFFFAOYSA-N
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Description

(3-chloro-4-fluorophenyl)(2-nitrobenzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the phenylamine family and is commonly referred to as CFNB. CFNB has shown promising results in various studies and is believed to have a wide range of applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of CFNB is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. CFNB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFNB has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. CFNB has also been shown to inhibit the activity of certain proteins that are involved in cell signaling pathways, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

CFNB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its activity against cancer cells has been well established. However, CFNB also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CFNB. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the study of CFNB's effects on different types of cancer cells and its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of CFNB and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of CFNB is a complex process that involves several steps. The most common method of synthesizing CFNB is through a reaction between 3-chloro-4-fluoroaniline and 2-nitrobenzyl chloride. This reaction is catalyzed by a base, typically sodium hydroxide, and is carried out in a solvent such as dimethylformamide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

CFNB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. CFNB has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCKNVBXPCASKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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